3,7-Dimethyloctyl morpholin-4-ylacetate
Description
Properties
IUPAC Name |
3,7-dimethyloctyl 2-morpholin-4-ylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO3/c1-14(2)5-4-6-15(3)7-10-20-16(18)13-17-8-11-19-12-9-17/h14-15H,4-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBBMYXFNAUUHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCOC(=O)CN1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 3,7 Dimethyloctyl Morpholin 4 Ylacetate
Retrosynthetic Analysis and Strategic Disconnections
A logical retrosynthetic analysis of 3,7-Dimethyloctyl morpholin-4-ylacetate suggests two primary disconnection points. The most apparent disconnection is at the ester linkage, yielding the precursor alcohol, 3,7-dimethyloctan-1-ol (B75441), and a carboxylic acid derivative, morpholin-4-ylacetic acid. This approach is favored due to the commercial availability and stability of the starting materials.
A second potential disconnection involves the C-N bond of the morpholine (B109124) ring, which is a common strategy in morpholine synthesis. chemrxiv.org However, for the purpose of accessing the target molecule, the ester disconnection provides a more convergent and efficient route.
The synthesis of the morpholin-4-ylacetic acid precursor can be envisioned through the N-alkylation of morpholine with a suitable two-carbon electrophile, such as ethyl chloroacetate (B1199739), followed by hydrolysis of the resulting ester. researchgate.net
Development of Novel Esterification Protocols for Sterically Hindered Alcohols
The esterification of a primary but sterically hindered alcohol like 3,7-dimethyloctan-1-ol with morpholin-4-ylacetic acid is a critical step that may be hampered by steric hindrance, potentially leading to low yields and slow reaction rates. To overcome this, advanced esterification methods are required.
Catalytic methods offer an atom-economical approach to esterification. While traditional Fischer esterification (acid-catalyzed reaction between a carboxylic acid and an alcohol) might be sluggish, more potent catalytic systems can be employed. Lewis acid catalysts, for instance, can activate the carboxylic acid towards nucleophilic attack by the alcohol.
Below is a hypothetical comparison of different catalytic systems for the esterification of 3,7-dimethyloctan-1-ol with morpholin-4-ylacetic acid.
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sulfuric Acid | 100 | 24 | 45 |
| Scandium(III) triflate | 80 | 12 | 75 |
| Zirconium(IV) chloride | 80 | 10 | 82 |
| Dicyclohexylcarbodiimide (B1669883) (DCC) with 4-DMAP | 25 | 6 | 95 |
This table presents hypothetical data for illustrative purposes.
An alternative strategy involves the activation of the carboxylic acid to enhance its reactivity. This can be achieved by converting morpholin-4-ylacetic acid into a more reactive species, such as an acid chloride or an activated ester. The use of coupling agents like dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) in the presence of an activating agent like 4-dimethylaminopyridine (B28879) (4-DMAP) can facilitate the esterification under mild conditions.
The general reaction scheme would involve the reaction of morpholin-4-ylacetic acid with a coupling agent to form an activated intermediate, which then readily reacts with 3,7-dimethyloctan-1-ol to furnish the desired ester.
Optimization of Morpholine N-Alkylation Strategies
The synthesis of the morpholin-4-ylacetic acid precursor via N-alkylation of morpholine is another key step that warrants optimization to ensure high yield and purity. researchgate.net The reaction of morpholine with an alkylating agent like ethyl chloroacetate can be influenced by various factors. researchgate.net
The choice of the alkylating agent, base, and solvent is crucial for achieving selective mono-N-alkylation and minimizing side reactions. While ethyl chloroacetate is a common reagent, other haloacetates with different leaving groups (e.g., bromo or iodo) could be explored to enhance reactivity. The selection of a suitable base is necessary to neutralize the hydrohalic acid formed during the reaction.
The solvent can significantly impact the reaction rate and selectivity. Polar aprotic solvents are generally preferred for nucleophilic substitution reactions.
A comparative study of different solvent and base combinations for the N-alkylation of morpholine with ethyl chloroacetate is hypothetically summarized below.
| Solvent | Base | Temperature (°C) | Yield of Ethyl morpholin-4-ylacetate (%) |
| Toluene | Triethylamine | 80 | 65 |
| Acetonitrile | Potassium Carbonate | 60 | 85 |
| Dimethylformamide (DMF) | Sodium Bicarbonate | 60 | 92 |
| Dichloromethane (DCM) | Diisopropylethylamine | 40 | 78 |
This table presents hypothetical data for illustrative purposes.
Fine-tuning of reaction conditions such as temperature, reaction time, and stoichiometry of reactants is essential for maximizing the yield and purity of the N-alkylated product. An excess of morpholine can be used to minimize the potential for dialkylation, although this is less of a concern with a secondary amine like morpholine. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) can help determine the optimal reaction time.
Chemo-, Regio-, and Stereoselective Synthesis Considerations
Achieving a successful synthesis of this compound requires careful control over selectivity at various stages. This includes managing the stereochemistry of the alcohol precursor and optimizing the final esterification step to prevent the formation of unwanted byproducts.
The 3,7-dimethyloctyl group contains a chiral center at the C3 position. The biological or olfactory properties of the final ester may be dependent on the stereochemistry at this center, making enantioselective synthesis a critical consideration. A primary route to obtaining enantiomerically enriched 3,7-dimethyloctanol is through the asymmetric hydrogenation of prochiral precursors like geraniol (B1671447), nerol (B1678202), or citral (B94496).
Asymmetric Hydrogenation of Allylic Alcohols:
The asymmetric hydrogenation of geraniol (a trans-isomer) and nerol (a cis-isomer) offers a direct pathway to chiral citronellol (B86348) (3,7-dimethyl-6-octen-1-ol), which can then be further hydrogenated to the desired saturated 3,7-dimethyloctanol. This selective hydrogenation of the C=C double bond at the 2-position, without reducing the C6-C7 double bond, is a key challenge. Ruthenium and rhodium complexes with chiral ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), have proven highly effective for this transformation. oup.comorgsyn.orgrsc.org
For instance, catalysts like Ru(OAc)₂(BINAP) and Rh(I)-BINAP complexes can achieve high enantioselectivity. oup.comrsc.org The choice of the specific BINAP ligand (e.g., (R)- or (S)-BINAP) determines the resulting stereochemistry of the citronellol produced. orgsyn.org Studies have shown that reaction conditions such as hydrogen pressure and solvent can influence both the reaction rate and the enantiomeric excess (ee). rsc.orgresearchgate.net Methanol is often a preferred solvent for achieving high rates in these hydrogenations. rsc.orgresearchgate.net
Asymmetric Reduction of α,β-Unsaturated Aldehydes:
An alternative approach involves the asymmetric hydrogenation of citral (a mixture of geranial and neral). This method can yield chiral citronellal, which is then reduced to citronellol. This route is a key step in the industrial synthesis of L-menthol. magentec.com.cnrsc.org Chiral rhodium complexes have been developed that can hydrogenate citral to a single chiral citronellol with yields and enantioselectivity reaching up to 99%. google.com Subsequent reduction of the remaining double bond in citronellol would yield the target 3,7-dimethyloctanol.
The table below summarizes representative results for the asymmetric synthesis of chiral precursors to 3,7-dimethyloctanol.
| Precursor | Catalyst System | Product | Enantiomeric Excess (ee) | Yield | Reference |
| Geraniol | Ru(OAc)₂((R)-BINAP) | (S)-Citronellol | 96-98% | 97-99% | orgsyn.org |
| Geraniol | R-Ru(OAc)₂(T-BINAP) | (S)-Citronellol | High | N/A | rsc.orgresearchgate.net |
| Citral | Chiral Rhodium Complex | Chiral Citronellol | up to 99% | up to 99% | google.com |
This table is interactive. Users can sort the data by clicking on the column headers.
Precursor Synthesis:
In the synthesis of 3,7-dimethyloctanol, a potential side reaction during the hydrogenation of geraniol or nerol is the over-reduction of both double bonds, leading to the formation of 3,7-dimethyloctanol directly, but potentially with loss of stereocontrol if the initial hydrogenation is not sufficiently selective. Careful selection of catalysts and reaction conditions is crucial to selectively hydrogenate only the C2-C3 double bond. orgsyn.org
For the synthesis of morpholin-4-ylacetic acid, a common method involves the hydrolysis of ethyl 2-(morpholin-4-yl)acetate. chemicalbook.comchemicalbook.com This reaction is generally clean, but incomplete hydrolysis can leave unreacted starting material, complicating purification. Driving the reaction to completion, for instance by using reflux conditions, is important. chemicalbook.com
Esterification Step:
The esterification of 3,7-dimethyloctanol with morpholin-4-ylacetic acid is a critical step where several side reactions can occur. The choice of esterification method is vital, especially considering the potential for steric hindrance from the secondary alcohol and the bulky morpholine group.
Fischer Esterification: This classic method involves reacting the alcohol and carboxylic acid with a strong acid catalyst (e.g., H₂SO₄). libretexts.orgorganic-chemistry.org However, it is an equilibrium process, and the water produced must be removed to drive the reaction towards the product. organic-chemistry.orgmasterorganicchemistry.com Potential side reactions include:
Dehydration of the alcohol: The acidic conditions and heat can lead to the elimination of water from 3,7-dimethyloctanol, forming an alkene.
Ether formation: The alcohol can react with itself to form a di(3,7-dimethyloctyl) ether. chegg.com
Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalyst such as 4-dimethylaminopyridine (DMAP). nih.gov This approach avoids the harsh acidic conditions and the production of water, thereby minimizing the side reactions associated with Fischer esterification. It is particularly useful for sterically hindered alcohols. researchgate.netresearchgate.net The primary byproduct is a urea (B33335) derivative, which can often be removed by filtration.
Acyl Chloride/Anhydride (B1165640) Methods: Converting morpholin-4-ylacetic acid to its more reactive acyl chloride or anhydride derivative can facilitate the reaction with the alcohol. However, this adds steps to the synthesis and can involve harsh reagents. N-acylation of morpholine can sometimes be observed as a side reaction in acylation processes. hacettepe.edu.tr
The following table compares different esterification methods.
| Method | Conditions | Advantages | Potential Side Reactions/Byproducts |
| Fischer Esterification | Acid catalyst (e.g., H₂SO₄), heat, removal of water | Inexpensive reagents, suitable for large scale | Alcohol dehydration, ether formation, equilibrium limitations |
| Steglich Esterification | Coupling agent (DCC/EDC), catalyst (DMAP), mild temp. | High yields, mild conditions, avoids water byproduct, good for hindered substrates | Urea byproduct, cost of reagents |
| Acyl Chloride Method | Convert acid to acyl chloride, then react with alcohol | Highly reactive, drives reaction to completion | Requires extra step, harsh reagents (e.g., SOCl₂), HCl byproduct |
This table is interactive. Users can sort the data by clicking on the column headers.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations allow for the determination of the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure).
The structural flexibility of 3,7-Dimethyloctyl morpholin-4-ylacetate is primarily dictated by the rotatable bonds within the 3,7-dimethyloctyl chain and the puckering of the morpholine (B109124) ring. A comprehensive conformational analysis is essential to identify the low-energy conformers that are most likely to exist under given conditions.
The morpholine ring itself typically adopts a chair conformation to minimize steric strain. cerist.dzresearchgate.netresearchgate.net Theoretical calculations on morpholine have shown that the chair conformer is significantly lower in energy than boat or twist-boat conformations. researchgate.net For this compound, the acetate (B1210297) substituent on the nitrogen atom can exist in either an axial or equatorial position, with the equatorial position generally being more stable due to reduced steric hindrance.
The long and branched 3,7-dimethyloctyl chain introduces a multitude of possible conformations. A systematic conformational search, often performed using molecular mechanics force fields followed by higher-level DFT optimizations of the lowest energy structures, is necessary to map the potential energy surface. This landscape reveals the relative energies of different conformers and the energy barriers for interconversion between them. The global minimum energy structure and several low-lying conformers would be identified, providing a basis for understanding the molecule's average structure and its dynamic behavior.
Table 1: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer ID | Morpholine Ring Conformation | Acetate Position | 3,7-Dimethyloctyl Chain Conformation | Relative Energy (kcal/mol) |
| C1 | Chair | Equatorial | Extended (anti) | 0.00 |
| C2 | Chair | Equatorial | Gauche at C3-C4 | 0.85 |
| C3 | Chair | Equatorial | Gauche at C6-C7 | 1.20 |
| C4 | Chair | Axial | Extended (anti) | 2.50 |
| C5 | Twist-Boat | Equatorial | Extended (anti) | 5.50 |
Note: This table is generated for illustrative purposes based on general principles of conformational analysis.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. wikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).
For this compound, the HOMO is expected to be localized primarily on the morpholine ring, specifically on the nitrogen and oxygen atoms, due to the presence of lone pair electrons. rsc.org This suggests that the molecule would likely act as a nucleophile at these sites. The LUMO, on the other hand, is anticipated to be distributed over the carbonyl group of the acetate moiety. This indicates that the molecule would be susceptible to nucleophilic attack at the carbonyl carbon.
The energy gap between the HOMO and LUMO is a crucial parameter that relates to the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap generally implies high stability and low reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Calculated at B3LYP/6-31G(d) level)
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Localized on the morpholine nitrogen and oxygen atoms |
| LUMO | 1.2 | Localized on the π* orbital of the carbonyl group |
| HOMO-LUMO Gap | 7.7 | Indicates high kinetic stability |
Note: This table contains hypothetical data for illustrative purposes.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. mdpi.commdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment. mdpi.com
For this compound, an MD simulation in a solvent, such as water or a non-polar organic solvent, would provide insights into its conformational flexibility in a condensed phase. It would allow for the observation of transitions between different conformers of the alkyl chain and the morpholine ring.
Furthermore, MD simulations are invaluable for studying solvent interactions. The simulation can reveal the structure of the solvent shell around the molecule, identifying preferential interaction sites. For instance, in an aqueous environment, water molecules would be expected to form hydrogen bonds with the oxygen atoms of the morpholine and acetate groups. In a non-polar solvent, van der Waals interactions with the long alkyl chain would dominate. This information is crucial for understanding the solubility and partitioning behavior of the molecule.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)
Computational chemistry provides powerful methods for predicting spectroscopic properties, which can aid in the identification and characterization of molecules.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. comporgchem.comresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. nih.gov These predicted spectra can be compared with experimental data to confirm the structure of the molecule. For this compound, calculations would predict distinct signals for the protons and carbons of the morpholine ring, the acetate group, and the branched alkyl chain.
Similarly, the calculation of vibrational frequencies allows for the prediction of the Infrared (IR) spectrum. diva-portal.orgbanglajol.infonih.gov The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching and bending of bonds. diva-portal.org For this molecule, characteristic vibrational frequencies would be predicted for the C-O-C stretching of the morpholine ether linkage, the C=O stretching of the ester, and the various C-H stretching and bending modes of the alkyl chain. nih.govresearchgate.net
Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts and IR Frequencies for this compound
| Spectroscopic Data | Predicted Value | Assignment |
| ¹³C NMR | ~170 ppm | Carbonyl carbon (C=O) |
| ~67 ppm | Morpholine carbons adjacent to oxygen (-O-CH₂-) | |
| ~50 ppm | Morpholine carbons adjacent to nitrogen (-N-CH₂-) | |
| ~20-40 ppm | Alkyl chain carbons (-CH₂-, -CH-, -CH₃) | |
| IR Frequency | ~1740 cm⁻¹ | C=O stretching vibration of the ester |
| ~1120 cm⁻¹ | C-O-C asymmetric stretching of the morpholine ring | |
| ~2850-2960 cm⁻¹ | C-H stretching vibrations of the alkyl chain |
Note: This table is for illustrative purposes and contains values based on typical functional group frequencies and chemical shifts.
Reaction Mechanism Studies of Key Synthetic Steps via Computational Modeling
Computational modeling can be used to investigate the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways. acs.orgmit.edu A plausible synthetic route to this compound could involve the N-acylation of morpholine with an activated derivative of 3,7-dimethyloctanoic acid, or the reaction of morpholine with 3,7-dimethyloctyl acetate under specific conditions.
Structure-Property Relationship (SPR) Theoretical Frameworks for Morpholine-Ester Systems
Structure-Property Relationship (SPR) frameworks aim to establish correlations between the molecular structure and the macroscopic properties of a compound. nih.govnih.gov For a series of morpholine-ester systems, computational chemistry can be used to generate a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., dipole moment, polarizability), steric (e.g., molecular volume, surface area), or topological in nature.
By systematically varying the structure of the alkyl chain (e.g., length, branching) or the ester linkage in a series of analogs of this compound, and calculating these descriptors for each analog, a quantitative structure-property relationship (QSPR) model can be developed. For instance, one could investigate how changes in the alkyl chain length affect properties like lipophilicity (logP) or aqueous solubility. Such models are highly valuable in medicinal chemistry and materials science for designing new molecules with desired properties. mdpi.comnih.gov
Chemical Reactivity and Transformation Studies
Hydrolysis and Transesterification Pathways
The ester linkage in 3,7-dimethyloctyl morpholin-4-ylacetate is susceptible to nucleophilic attack, leading to hydrolysis or transesterification reactions under appropriate conditions.
Hydrolysis: In the presence of water, particularly under acidic or basic catalysis, the ester can be cleaved to yield morpholine-4-carboxylic acid and 3,7-dimethyloctanol. The reaction mechanism involves the nucleophilic addition of a water molecule to the ester carbonyl carbon, followed by the elimination of the alcohol. The rate of hydrolysis is significantly influenced by pH and temperature.
Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen activates the ester towards nucleophilic attack by water.
Base-catalyzed hydrolysis (saponification): A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to form a carboxylate salt and the alcohol. This process is irreversible.
Transesterification: This process involves the exchange of the alcohol moiety of the ester with another alcohol. The reaction is typically catalyzed by an acid or a base. For instance, reacting this compound with an excess of a different alcohol (e.g., ethanol) in the presence of a catalyst would lead to the formation of ethyl morpholin-4-ylacetate and 3,7-dimethyloctanol. The equilibrium of this reaction can be shifted by using a large excess of the reactant alcohol or by removing one of the products.
| Reaction | Reagents | Products | Conditions |
| Hydrolysis | Water (H₂O) | Morpholine-4-carboxylic acid, 3,7-Dimethyloctanol | Acid or base catalysis |
| Transesterification | Alcohol (R'-OH) | Morpholin-4-yl acetate (B1210297) (R' ester), 3,7-Dimethyloctanol | Acid or base catalysis |
Reactivity of the Morpholine (B109124) Nitrogen
The nitrogen atom in the morpholine ring is a tertiary amine, which imparts characteristic nucleophilic and basic properties to the molecule. This allows for reactions such as N-oxidation and quaternization.
The lone pair of electrons on the morpholine nitrogen makes it susceptible to oxidation. Treatment with oxidizing agents, such as hydrogen peroxide or peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA), results in the formation of the corresponding N-oxide. organic-chemistry.org This transformation introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, altering the electronic and steric properties of the molecule. N-oxides of morpholine derivatives are known to be involved in various biological and chemical processes. nih.gov The formation of N-methylmorpholine-N-oxide (NMMO) from N-methylmorpholine is a well-known example of this type of reaction. asianpubs.org
As a tertiary amine, the morpholine nitrogen can react with alkylating agents, such as alkyl halides (e.g., methyl iodide), to form a quaternary ammonium (B1175870) salt. cdnsciencepub.comcdnsciencepub.com This reaction, known as quaternization, results in the formation of a permanent positive charge on the nitrogen atom and the introduction of a new alkyl group. The reactivity in quaternization reactions is influenced by the nature of the alkylating agent and the steric environment around the nitrogen atom. The resulting quaternary ammonium salts exhibit significantly different physical and chemical properties, including increased water solubility.
| Reaction | Reagent | Product |
| N-Oxidation | Hydrogen Peroxide (H₂O₂) or Peroxy Acid | This compound N-oxide |
| Quaternization | Alkyl Halide (R-X) | N-Alkyl-3,7-dimethyloctyl morpholin-4-ylacetate ammonium halide |
Reactions at the Ester Carbonyl Group
The carbonyl carbon of the ester group is electrophilic and can undergo attack by various nucleophiles, leading to transformations such as reduction and amidation.
The ester group can be reduced to either an alcohol or an ether, depending on the reducing agent and reaction conditions.
Reduction to Alcohols: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the ester to two primary alcohols. In the case of this compound, this would yield N-(hydroxymethyl)morpholine and 3,7-dimethyloctanol.
Reduction to Ethers: Under specific conditions using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures, it is possible to achieve a partial reduction to an aldehyde, which can be further reduced to an alcohol. More specialized methods would be required to reduce the carbonyl group to a methylene (B1212753) group to form an ether.
The ester can be converted to an amide by reacting it with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, typically requires heating or catalysis. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon, leading to the displacement of the 3,7-dimethyloctyloxy group. The product of this reaction would be a morpholine-4-carboxamide (B177924) derivative and 3,7-dimethyloctanol. The use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is a modern method for promoting the formation of amides from carboxylic acids and amines, and similar principles can be applied to ester-to-amide conversions. researchgate.net
| Reaction | Reagent | Product |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | N-(hydroxymethyl)morpholine, 3,7-Dimethyloctanol |
| Amidation | Amine (R'₂NH) | Morpholine-4-carboxamide derivative, 3,7-Dimethyloctanol |
Derivatization and Analogue Synthesis for Structure-Activity Relationship (SAR) Exploration
While specific derivatization studies for this compound are not extensively documented, the morpholine scaffold is a cornerstone in medicinal chemistry, and a wide array of synthetic strategies have been developed for its modification to explore structure-activity relationships (SAR). e3s-conferences.orgnih.gove3s-conferences.org The ability of the morpholine ring to enhance potency and modulate pharmacokinetic properties has driven extensive research into its derivatization. nih.gove3s-conferences.org
Strategies for Analogue Synthesis:
The synthesis of analogues of this compound would likely focus on modifications at three key positions: the morpholine ring, the acetate linker, and the 3,7-dimethyloctyl tail.
Modification of the Morpholine Ring:
Substitution on the Ring: The carbon atoms of the morpholine ring can be substituted with various groups (e.g., methyl, hydroxyl) to alter its conformation and interaction with biological targets. acs.org The synthesis of substituted morpholines can be achieved from enantiomerically pure amino acids and amino alcohols. acs.org
Modification of the Linker:
Ester Isosteres: The acetate linker could be replaced with bioisosteres such as amides, carbamates, or ethers to investigate the role of the ester functionality and improve metabolic stability.
Linker Length and Flexibility: The length of the linker can be varied by using different carboxylic acids (e.g., propionate, butyrate) to alter the distance between the morpholine head and the lipophilic tail.
Modification of the Alkyl Tail:
Chain Length and Branching: The 3,7-dimethyloctyl group can be replaced with other alkyl chains of varying lengths and branching patterns to probe the optimal lipophilicity for a desired biological activity.
Introduction of Unsaturation or Aromatic Rings: The inclusion of double bonds or aromatic moieties in the tail could introduce conformational rigidity and potential for additional binding interactions.
General SAR Insights from Morpholine Derivatives:
SAR studies on various classes of morpholine-containing compounds have revealed some general trends:
The morpholine moiety often serves as a key pharmacophore, contributing to the biological activity of the molecule. e3s-conferences.orgnih.gove3s-conferences.org
Substitutions on the morpholine ring can significantly impact potency and selectivity. researchgate.net
The nature and orientation of substituents are crucial for target engagement.
The synthesis of a library of analogues based on these strategies would be a systematic approach to explore the SAR of this compound and to optimize its properties for a specific application.
Potential Analogue Structures for SAR Exploration
| No. | Modification Site | Analogue Structure Example | Rationale for Synthesis |
| 1 | Morpholine Ring | 2-Methyl-3,7-dimethyloctyl morpholin-4-ylacetate | Investigate steric effects on the morpholine ring |
| 2 | Linker | 3,7-Dimethyloctyl morpholin-4-yl-N-ethylamide | Enhance metabolic stability by replacing the ester linkage |
| 3 | Alkyl Tail | Decyl morpholin-4-ylacetate | Evaluate the effect of lipophilicity on activity |
Investigation of Intermolecular Interactions and Complexation Chemistry
Solvent-Solute Interaction Profiling:Information regarding how 3,7-Dimethyloctyl morpholin-4-ylacetate interacts with different solvents is not available. Understanding these interactions is crucial for predicting solubility, stability, and reactivity, but the necessary experimental data is absent.
Due to the lack of available scientific research, no data tables or detailed research findings can be generated for this compound.
Exploration of Biological Interactions at the Molecular and Cellular Level in Vitro/in Silico
Target Identification and Ligand-Binding Studies (e.g., enzyme inhibition, receptor binding assays)
The initial step in characterizing the biological activity of a novel compound like 3,7-Dimethyloctyl morpholin-4-ylacetate involves identifying its molecular targets. This is often achieved through a combination of in vitro assays and computational predictions.
In Vitro Enzyme Assays (e.g., esterases, proteases)
Given the ester linkage in this compound, a primary area of investigation would be its interaction with esterase enzymes. Esterases are a broad class of hydrolase enzymes that cleave esters into an acid and an alcohol. The presence of the bulky 3,7-dimethyloctyl group and the morpholine (B109124) moiety could influence its recognition and metabolism by these enzymes.
Furthermore, the morpholine ring is a common scaffold in medicinal chemistry, and derivatives have been shown to interact with a variety of enzymes. researchgate.netnih.gov Therefore, a panel of enzymes, including proteases, kinases, and phosphatases, would be relevant to screen against.
Hypothetical In Vitro Enzyme Inhibition Data for this compound
| Enzyme Target | Assay Type | Substrate | Inhibitor Concentration (µM) | % Inhibition (Hypothetical) | IC50 (µM) (Hypothetical) |
| Porcine Liver Esterase | Spectrophotometric | p-Nitrophenyl acetate (B1210297) | 10 | 65 | 7.5 |
| Human Carboxylesterase 1 | Fluorometric | Fluorescein diacetate | 10 | 45 | 15.2 |
| Trypsin | Spectrophotometric | BAPNA | 10 | 12 | > 100 |
| Chymotrypsin | Spectrophotometric | SUPHEPA | 10 | 8 | > 100 |
| Papain | Fluorometric | Z-FR-AMC | 10 | 5 | > 100 |
Receptor Binding Assays (if a putative target is identified through computational screening)
Should computational studies suggest potential G-protein coupled receptors (GPCRs) or nuclear receptors as targets, radioligand binding assays would be employed to validate these predictions. These assays measure the affinity of the compound for a specific receptor by quantifying the displacement of a known radiolabeled ligand.
Cell-Free Biological System Evaluations
Cell-free systems, such as isolated mitochondria or microsomes, can provide valuable insights into the compound's effects on specific cellular machinery without the complexity of whole-cell systems. For instance, the influence of this compound on mitochondrial respiration could be assessed using a Seahorse XF Analyzer. Additionally, its metabolic stability could be determined by incubating it with liver microsomes and analyzing the rate of its degradation.
Chemoinformatic and Molecular Docking Studies for Putative Biological Targets
Chemoinformatic approaches can predict potential biological targets by comparing the structure of this compound to databases of known bioactive molecules. Molecular docking simulations can then be used to model the interaction of the compound with these putative targets at an atomic level. For example, docking studies could explore its binding to the active site of various esterases or other enzymes. The morpholine moiety is a key feature in some anticancer agents, suggesting that targets like dihydrofolate reductase could be investigated. nih.gov
Metabolic Pathway Predictions using Computational Tools
Computational tools like ADMET Predictor or MetaTox can forecast the metabolic fate of this compound. The primary metabolic transformation is likely the hydrolysis of the ester bond by carboxylesterases, yielding 3,7-dimethyloctanol and N-acetylmorpholine. Further metabolism could involve oxidation of the alkyl chain and the morpholine ring.
Influence on Cellular Processes (e.g., cell viability, proliferation) in non-human, non-clinical models
The effects of this compound on fundamental cellular processes would be evaluated in various cell lines. Assays for cell viability (e.g., MTT, trypan blue exclusion) and proliferation (e.g., BrdU incorporation) would provide a general indication of its cytotoxic or cytostatic potential. The choice of cell lines could be guided by the results of target identification and molecular docking studies. For instance, if anticancer targets are predicted, a panel of cancer cell lines would be appropriate. nih.gov
Hypothetical Cell Viability Data for this compound in Murine Fibroblast Cells (L929)
| Compound Concentration (µM) | Incubation Time (hours) | % Cell Viability (MTT Assay) (Hypothetical) |
| 1 | 24 | 98 |
| 10 | 24 | 92 |
| 50 | 24 | 75 |
| 100 | 24 | 55 |
| 1 | 48 | 95 |
| 10 | 48 | 85 |
| 50 | 48 | 60 |
| 100 | 48 | 40 |
Novel Applications and Materials Science Perspectives
Use as a Chemical Intermediate in Advanced Synthesis
There is currently no documented use of 3,7-Dimethyloctyl morpholin-4-ylacetate as a chemical intermediate. The presence of the ester and morpholine (B109124) functional groups could theoretically allow for a range of chemical transformations. The ester linkage could be susceptible to hydrolysis or transesterification, while the morpholine ring could potentially be involved in various reactions, including ring-opening or modifications at the nitrogen atom. However, without experimental data, its reactivity and utility as a synthetic building block are unknown.
Potential in Material Science (e.g., as a monomer, plasticizer, or component in polymers)
No studies have been published regarding the application of this compound in material science. The long alkyl chain (3,7-dimethyloctyl) might impart flexibility and hydrophobicity, characteristics often sought in plasticizers. Plasticizers are additives that increase the plasticity or decrease the viscosity of a material. However, its efficacy and compatibility with various polymers would need to be experimentally determined. Its potential as a monomer in polymerization reactions would depend on the presence of polymerizable functional groups, which are not immediately apparent in its structure.
Application in Analytical Chemistry (e.g., as a standard, or derivatizing agent)
The utility of this compound in analytical chemistry has not been reported. For a compound to serve as an analytical standard, it must be well-characterized and available in high purity. As a derivatizing agent, it would need to react specifically and quantitatively with target analytes to facilitate their detection or separation. The chemical properties of the morpholine or acetate (B1210297) moieties could potentially be exploited for such purposes, but this remains a hypothetical application.
Role in Surface Chemistry and Coating Technologies
There is no information on the role of this compound in surface chemistry or coating technologies. The combination of a nonpolar alkyl tail and a more polar morpholine head group suggests that it could exhibit surface-active properties. Such amphiphilic characteristics are relevant for applications in coatings, where molecules can influence properties like adhesion, wetting, and film formation. Experimental investigation into its surface tension and interfacial behavior would be necessary to validate this potential.
Exploration in Agrochemical Formulations (e.g., as a solvent or adjuvant, excluding efficacy/safety)
The potential use of this compound in agrochemical formulations is unexplored. Adjuvants are added to pesticide formulations to enhance their effectiveness. nih.gov They can act as solvents, wetting agents, or penetrants. nih.gov The physicochemical properties of this compound, such as its solubility and surfactancy, would determine its suitability as a solvent or adjuvant. Without this data, its potential role in enhancing the performance of active ingredients in agrochemical products cannot be assessed.
Future Research Directions and Translational Perspectives
Development of Combinatorial Libraries Based on the Core Structure
Combinatorial chemistry is a powerful strategy for rapidly generating a large number of structurally diverse molecules, which is essential for efficient lead discovery in drug development and materials science. niscpr.res.innumberanalytics.com The tripartite structure of 3,7-Dimethyloctyl morpholin-4-ylacetate serves as an ideal template for the creation of extensive combinatorial libraries. By systematically modifying each of its three key components, researchers can explore a vast chemical space to identify compounds with optimized properties.
Future research should focus on a multi-pronged approach to library generation:
Alkyl Chain Modification: The 3,7-dimethyloctyl tail dictates the molecule's lipophilicity and steric profile. A library of analogs could be synthesized by varying the chain length, branching patterns, and degree of saturation. Introducing cyclic moieties (e.g., cyclohexyl) or aromatic rings could further modulate its interaction with biological targets or material interfaces.
Linker Diversity: The acetate (B1210297) linker is a critical determinant of the molecule's chemical stability and spatial orientation. This linker can be replaced with other ester linkages of varying lengths (e.g., propionate, butyrate) or with entirely different functional groups such as amides, ethers, carbamates, or sulfonamides to alter bond stability, polarity, and hydrogen bonding capacity.
Heterocyclic Headgroup Variation: The morpholine (B109124) ring is a common motif in bioactive compounds, valued for its physicochemical properties and metabolic stability. researchgate.nete3s-conferences.org This headgroup can be systematically replaced with other nitrogen-containing heterocycles like piperidine, piperazine, thiomorpholine, or pyrrolidine. Each substitution would uniquely influence the compound's polarity, basicity, and potential for intermolecular interactions.
The systematic synthesis of these analogs, often employing parallel synthesis techniques, can produce a comprehensive library for high-throughput screening. nih.gov
Table 1: Proposed Modifications for a Combinatorial Library Based on this compound
| Molecular Component | Original Moiety | Proposed Modifications | Potential Impact |
|---|---|---|---|
| Alkyl Chain | 3,7-Dimethyloctyl | Linear C6-C12 chains, alternative branching, introduction of cyclic (cyclohexyl) or aromatic (phenyl) groups. | Modulates lipophilicity, steric hindrance, and van der Waals interactions. |
| Linker | Acetate | Propionate, butyrate, amide, ether, carbamate, sulfonamide. | Alters chemical stability, flexibility, polarity, and hydrogen bonding capability. |
| Heterocycle | Morpholine | Piperidine, Piperazine, Thiomorpholine, Pyrrolidine, substituted variants. | Modifies basicity (pKa), solubility, metabolic stability, and receptor interaction profile. |
Exploration of Novel Biocatalytic Approaches for Synthesis
In line with the principles of green chemistry, biocatalysis offers a sustainable and highly selective alternative to traditional chemical synthesis. chemistryforsustainability.orgnih.gov The synthesis of esters, in particular, is an area where enzymatic methods have been successfully implemented. mdpi.comnih.gov Future research into the synthesis of this compound and its analogs should prioritize the exploration of biocatalytic routes.
Lipases, such as those from Candida antarctica (e.g., Novozym® 435), are well-known for their efficacy in catalyzing esterification reactions under mild conditions, often in solvent-free systems. nih.govmdpi.comresearchgate.net A key research direction would be to screen a panel of commercially available and novel lipases to identify an optimal biocatalyst for the esterification of 3,7-dimethyloctanol with a morpholine-functionalized acetic acid precursor. This approach could significantly reduce by-product formation, simplify purification, and lower the environmental impact of the synthesis. chemistryforsustainability.org
Further investigations could involve:
Optimization of Reaction Conditions: Systematically studying the effects of temperature, substrate molar ratios, and enzyme loading in solvent-free media to maximize conversion and yield. researchgate.net
Enzyme Immobilization: Developing robust immobilization techniques to enhance enzyme stability and reusability over multiple reaction cycles, thereby improving process economics. mdpi.com
Chemo-enzymatic Strategies: Combining biocatalytic steps with conventional chemical reactions to efficiently synthesize complex analogs that may not be accessible through purely enzymatic routes.
Table 2: Potential Biocatalytic Strategies for Synthesis
| Synthetic Step | Reaction Type | Potential Biocatalyst(s) | Advantages |
|---|---|---|---|
| Ester Formation | Esterification | Immobilized Lipases (e.g., Candida antarctica Lipase B) | High selectivity, mild reaction conditions, reduced by-products, solvent-free options. nih.gov |
| Precursor Synthesis | Transesterification | Other Hydrolases | Chiral resolution of alcohol precursors, regioselective acylation. |
| Analog Synthesis | Amination/Amidation | Transaminases / Amidases | Stereoselective synthesis of chiral amine precursors for alternative headgroups. |
Advanced In Silico Screening for New Applications
Computer-aided drug design (CADD) has become an indispensable tool for accelerating the discovery of new therapeutic agents by allowing for the rapid screening of vast virtual compound libraries. researchgate.netnih.gov The combinatorial library derived from the this compound scaffold is well-suited for advanced in silico screening to identify potential biological activities.
A prospective research workflow would involve:
Virtual Library Generation: Creating a comprehensive 3D structural database of the analogs proposed in the combinatorial library.
Target Selection: Identifying a diverse panel of biological targets, such as G-protein coupled receptors (GPCRs), kinases, proteases, or ion channels, where the amphiphilic nature of the scaffold might be advantageous.
Molecular Docking: Performing high-throughput virtual screening by docking the virtual library against the crystal structures of the selected targets to predict binding affinities and interaction modes. nih.gov
ADMET Prediction: Utilizing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the top-scoring compounds to filter for candidates with drug-like characteristics. mdpi.com
This in silico approach can efficiently prioritize a smaller, more manageable set of compounds for chemical synthesis and subsequent in vitro biological evaluation, saving significant time and resources. researchgate.net
Table 3: Hypothetical In Silico Screening Workflow
| Step | Technique | Objective | Tools/Software |
|---|---|---|---|
| 1. Library Creation | 3D Structure Generation | Build a virtual database of analogs. | ChemDraw, MarvinSketch, Open Babel |
| 2. Target Identification | Bioinformatics Analysis | Select relevant protein targets for a specific disease area. | Protein Data Bank (PDB), UniProt |
| 3. Virtual Screening | Molecular Docking | Predict binding modes and rank compounds by affinity. | AutoDock, Glide, Schrödinger Suite |
| 4. Hit Filtering | ADMET Prediction | Assess drug-likeness and potential toxicity profiles. | SwissADME, QikProp, Derek Nexus |
Integration into Multi-component Systems and Hybrid Materials
The distinct amphiphilic character of this compound—combining a bulky, nonpolar tail with a compact, polar headgroup—makes it an intriguing candidate for incorporation into multi-component systems and the development of novel hybrid materials. acs.org Research in this area would move beyond biological activity and explore the molecule's potential in materials science and nanotechnology.
Potential avenues for exploration include:
Self-Assembling Systems: Investigating the ability of the molecule and its analogs to self-assemble in aqueous or organic media to form micelles, vesicles, or other nanostructures. Such systems could find applications in drug delivery, as nanoreactors, or in formulation science.
Functional Surfactants: Evaluating its properties as a surfactant or emulsifier for stabilizing complex mixtures in the cosmetic, food, or specialty chemical industries.
Hybrid Organic-Inorganic Materials: Using the morpholine headgroup as a coordination site for metal ions or as an anchoring point for covalent attachment to inorganic surfaces (e.g., silica, metal oxides). This could lead to the creation of functionalized nanoparticles, sensors, or novel chromatography phases. researchgate.net
Liquid Crystals: Exploring whether analogs with more rigid structural elements (e.g., aromatic rings in the alkyl chain) could exhibit liquid crystalline phases, which are valuable in display technologies and optical materials.
Table 4: Potential Applications in Multi-component and Hybrid Systems
| System Type | Role of the Compound | Potential Application | Key Properties to Exploit |
|---|---|---|---|
| Micellar Systems | Amphiphilic building block | Drug encapsulation and delivery | Lipophilic core, hydrophilic shell |
| Emulsions | Stabilizing agent | Cosmetics, food products | Interfacial activity |
| Functionalized Surfaces | Surface modifier | Biosensors, specialized coatings | Polar headgroup for attachment, nonpolar tail for surface energy modification |
| Polymer Blends | Plasticizer / Compatibilizer | Advanced polymers | Steric bulk and polarity |
Methodological Innovations in Synthesis and Characterization
Advancing the study of this compound and its derivatives will also require innovations in the methods used for their synthesis and characterization.
In the realm of synthesis, future work could focus on:
Multicomponent Reactions (MCRs): Designing novel MCRs that can construct the core scaffold or its complex analogs in a single, highly efficient step. researchgate.netiitj.ac.in MCRs are known for their atom economy and ability to rapidly build molecular complexity from simple starting materials. nih.gov
Flow Chemistry: Implementing continuous flow synthesis to improve reaction control, safety, and scalability. Flow reactors can enable more precise management of reaction parameters and facilitate multi-step syntheses in an automated fashion.
Late-Stage Functionalization: Developing novel catalytic methods, such as C-H activation, to directly modify the core structure at late stages of the synthesis. news-medical.net This would allow for the rapid diversification of lead compounds without the need for de novo synthesis.
For characterization, while standard techniques like NMR, mass spectrometry, and FTIR are essential for structural confirmation, nih.gov the unique applications of these molecules will demand more specialized analytical methods. For instance, if their self-assembly into nanomaterials is being studied, techniques such as Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), and Small-Angle X-ray Scattering (SAXS) will be crucial for characterizing the size, shape, and structure of the resulting aggregates.
Table 5: Advanced Methodologies for Synthesis and Characterization
| Area | Technique | Rationale and Advantage |
|---|---|---|
| Synthesis | Multicomponent Reactions (MCRs) | Increases synthetic efficiency and convergence; rapid library generation. iitj.ac.in |
| Flow Chemistry | Enhanced safety, scalability, and process control; enables automation. | |
| C-H Activation | Allows for late-stage functionalization to rapidly create analogs. news-medical.net | |
| Characterization | Dynamic Light Scattering (DLS) | Measures the size distribution of nanoparticles/micelles in solution. |
| Cryo-Transmission Electron Microscopy (Cryo-TEM) | Provides high-resolution imaging of self-assembled structures in their native state. |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 3,7-dimethyloctyl morpholin-4-ylacetate with high purity and yield?
- Methodological Answer : Synthesis can be optimized using a multi-step approach involving (i) esterification of morpholin-4-ylacetic acid with 3,7-dimethyloctanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) and (ii) purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate). Reaction progress should be monitored by TLC or HPLC. For reproducibility, ensure anhydrous conditions and inert gas (N₂/Ar) purging to prevent oxidation of the tertiary alcohol precursor .
Q. How can researchers validate the structural identity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Confirm ester linkage (δ ~4.1–4.3 ppm for –OCH₂–) and morpholine ring protons (δ ~3.6–3.8 ppm).
- FTIR : Look for ester C=O stretch (~1740 cm⁻¹) and morpholine C–N stretches (~1100–1250 cm⁻¹).
- HRMS : Verify molecular ion ([M+H]⁺) matching the theoretical mass (C₁₆H₂₉NO₃⁺ = 284.2221). Cross-reference with PubChem or DSSTox data for analogous morpholine esters .
Q. What experimental conditions are critical for assessing the compound’s stability under varying pH and temperature?
- Methodological Answer : Design accelerated stability studies:
- pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Analyze degradation products via LC-MS.
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. For surface-mediated degradation, apply microspectroscopic imaging (e.g., AFM-IR) to study interactions with silica or polymer surfaces .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?
- Methodological Answer : Conduct systematic solubility studies using the shake-flask method in solvents of varying polarity (e.g., water, DMSO, chloroform). Quantify saturation concentrations via UV-Vis (λmax ~210–230 nm for morpholine derivatives) or gravimetric analysis. Control for temperature (±0.1°C) and use Hansen solubility parameters to model solvent-solute interactions. Discrepancies may arise from polymorphic forms or residual solvents, which can be characterized via XRPD and headspace GC-MS .
Q. What mechanistic insights exist for the compound’s reactivity with indoor surface oxidants (e.g., ozone, NOx)?
- Methodological Answer : Use flow reactor systems to simulate indoor environments. Expose thin films of the compound to controlled ozone (50–200 ppb) or NOx (50–100 ppb) concentrations. Monitor reaction kinetics via online APCI-MS or offline GC×GC-TOFMS. Surface adsorption dynamics can be quantified using quartz crystal microbalance (QCM) with dissipation monitoring. Compare results to computational models (e.g., DFT for transition-state analysis) .
Q. How can researchers optimize chromatographic separation of this compound from structurally similar byproducts?
- Methodological Answer : Employ UPLC with a C18 column (1.7 µm particle size) and mobile phase optimization:
- Mobile Phase A : 0.1% formic acid in water.
- Mobile Phase B : 0.1% formic acid in acetonitrile.
Use a gradient from 40% B to 90% B over 10 minutes. For challenging separations, apply charged aerosol detection (CAD) to enhance sensitivity for non-UV-active impurities. Validate with spiked recovery experiments (90–110% recovery) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported bioactivity profiles of morpholin-4-ylacetate derivatives?
- Methodological Answer : Perform meta-analysis of existing studies, controlling for assay variability (e.g., cell line specificity, incubation time). Re-evaluate bioactivity using standardized assays (e.g., NIH/3T3 fibroblast proliferation for cytotoxicity). Cross-validate with molecular docking studies (PDB: 1XYZ for target enzyme) to identify structure-activity relationships (SAR). Confounding factors may include stereochemical purity or endotoxin contamination in biological samples .
Experimental Design Considerations
Q. What in silico tools are recommended for predicting the environmental fate of this compound?
- Methodological Answer : Use EPI Suite (EPA) to estimate biodegradation half-life (e.g., BIOWIN models) and ECOSAR for aquatic toxicity. For photodegradation, apply Gaussian-based TDDFT to calculate UV absorption spectra. Validate predictions with experimental half-life studies in natural sunlight (λ > 290 nm) and LC-MS/MS for transformation product identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
